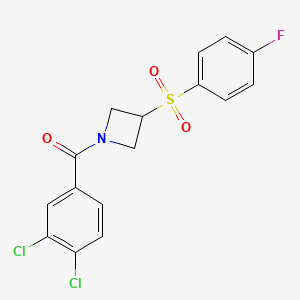

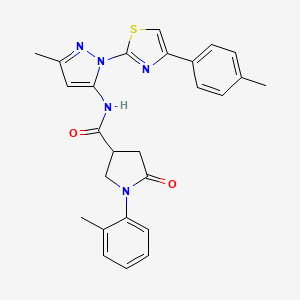

![molecular formula C11H8N2O B2955656 6-amino-1h-benzo[cd]indol-2-one CAS No. 50964-11-9](/img/structure/B2955656.png)

6-amino-1h-benzo[cd]indol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-amino-1h-benzo[cd]indol-2-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is known for its potential biological activities and is used in various scientific research fields.

Wirkmechanismus

Target of Action

6-Amino-1H-benzo[cd]indol-2-one, also known as 6-aminobenzo[cd]indol-2(1H)-one, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . Specifically, 6-aminobenzo[cd]indol-2(1H)-one has been identified as a lysosome-targeted anti-metastatic agent .

Mode of Action

The compound enters cancer cells via the polyamine transporter localized in the lysosomes . Once inside the cell, it induces autophagy and apoptosis . The crosstalk between autophagy and apoptosis induced by the compound is mutually reinforcing .

Biochemical Pathways

The compound’s mode of action affects the autophagy and apoptosis pathways within the cell . Autophagy is a multistep lysosomal degradation pathway, and apoptosis is a form of programmed cell death . The compound’s action on these pathways results in the inhibition of hepatocellular carcinoma migration .

Pharmacokinetics

Its ability to enter cells via the polyamine transporter suggests it may have good cellular permeability .

Result of Action

The compound’s action results in the induction of autophagy and apoptosis within the cell . This leads to the inhibition of hepatocellular carcinoma migration, both in vitro and in vivo . Additionally, the compound exhibits stronger green fluorescence than its precursor, indicating its potential as an imaging agent .

Biochemische Analyse

Biochemical Properties

6-Amino-1h-benzo[cd]indol-2-one has been found to interact with multiple receptors, making it a valuable component in the development of new derivatives . It has been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

The effects of this compound on cells are diverse. It has been reported to have inhibitory activity against influenza A, showing its potential in influencing cell function

Molecular Mechanism

It is known to bind with high affinity to multiple receptors , suggesting that it may exert its effects at the molecular level through these interactions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1h-benzo[cd]indol-2-one typically involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature. This reaction provides indoles via a formal reductive C(sp2)–H amination reaction . Another method involves the use of dihydrofuran and propargylic alcohol in the presence of Pd(OAc)2 and 1,1′-bis(di-tert-butylphosphino)ferrocene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

6-amino-1h-benzo[cd]indol-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it into other functionalized indoles.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

Common reagents used in these reactions include titanium(III) chloride for reductive amination, and various oxidizing agents for oxidation reactions. Conditions typically involve ambient temperatures and the use of catalysts like Pd(OAc)2 .

Major Products

The major products formed from these reactions are functionalized indoles, which can have various biological activities and applications in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

6-amino-1h-benzo[cd]indol-2-one has several scientific research applications:

Chemistry: Used as a reactant in the synthesis of other indole derivatives.

Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer activities.

Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

Industry: Used in the synthesis of inhibitors of thymidylate synthase and other enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar indole structure.

Tryptophan: An essential amino acid with an indole nucleus.

Indole-3-carbinol: Found in cruciferous vegetables and has anticancer properties.

Uniqueness

6-amino-1h-benzo[cd]indol-2-one is unique due to its specific substitution pattern and potential biological activities. Its ability to inhibit thymidylate synthase sets it apart from other indole derivatives .

Eigenschaften

IUPAC Name |

6-amino-1H-benzo[cd]indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(14)13-9/h1-5H,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEDRXSTTAGEDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

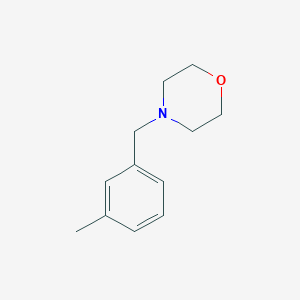

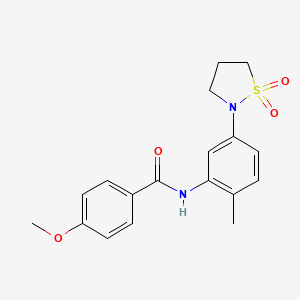

![Tert-butyl 2-[1-(2-chloropropanoyl)azepan-4-yl]acetate](/img/structure/B2955578.png)

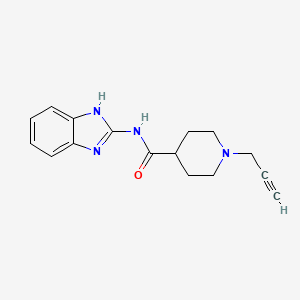

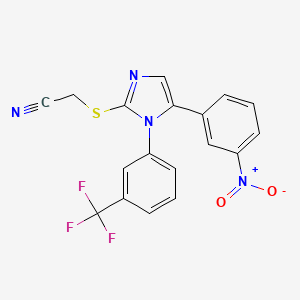

![2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2955579.png)

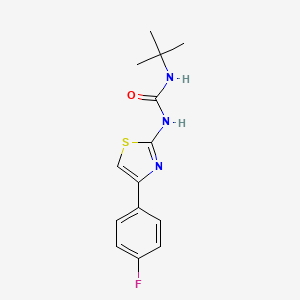

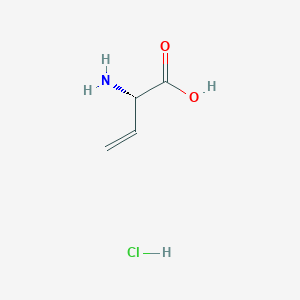

![4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}quinoline](/img/structure/B2955581.png)

![2-(4-bromophenyl)-1-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2955585.png)

![N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2955591.png)

![2-(naphthalen-1-yl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2955594.png)